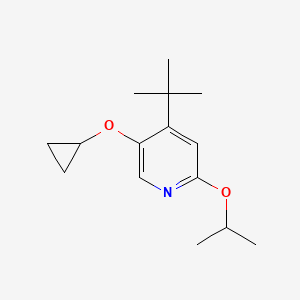
4-Tert-butyl-5-cyclopropoxy-2-isopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-5-cyclopropoxy-2-isopropoxypyridine is a chemical compound with the molecular formula C15H23NO2 and a molecular weight of 249.35 g/mol . This compound is known for its unique structure, which includes tert-butyl, cyclopropoxy, and isopropoxy groups attached to a pyridine ring. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-5-cyclopropoxy-2-isopropoxypyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a pyridine derivative with tert-butyl, cyclopropoxy, and isopropoxy groups under controlled conditions. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-5-cyclopropoxy-2-isopropoxypyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
4-Tert-butyl-5-cyclopropoxy-2-isopropoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications in biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-5-cyclopropoxy-2-isopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Tert-butyl-5-cyclopropoxy-2-isopropoxypyridine stands out due to its specific arrangement of functional groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where these properties are desired.
Properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
4-tert-butyl-5-cyclopropyloxy-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C15H23NO2/c1-10(2)17-14-8-12(15(3,4)5)13(9-16-14)18-11-6-7-11/h8-11H,6-7H2,1-5H3 |
InChI Key |
MZQZESQVERPQAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=C(C(=C1)C(C)(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















